molecular formula C3H3BrO2 B019672 Bromomalonaldehyde CAS No. 2065-75-0

Bromomalonaldehyde

Cat. No. B019672
CAS RN: 2065-75-0
M. Wt: 150.96 g/mol
InChI Key: SURMYNZXHKLDFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bromomalonaldehyde synthesis has been explored through various methods, including direct asymmetric bromination of aldehydes catalyzed by binaphthyl-based secondary amine, which provides a route to chiral building blocks with high enantio- and diastereoselectivity (Kano, Shirozu, & Maruoka, 2010). Another approach involves the nucleophilic bromo- and iododifluoromethylation of aldehydes using bromo- and iodo-substituted difluoromethyl silicon reagents (Kosobokov, Levin, Struchkova, & Dilman, 2014).

Molecular Structure Analysis

The molecular structure of bromomalonaldehyde has been studied through vibrational spectrum analysis and theoretical calculations, providing insights into its geometric properties and the effects of bromine substitution (Suero, Márquez, & Martin-Delgado, 1990). Intermolecular contacts in bromomalonic aldehyde have been investigated, highlighting the role of electrostatic interactions in its crystalline structure (Deringer et al., 2014).

Chemical Reactions and Properties

Bromomalonaldehyde participates in various chemical reactions, including organocatalytic enantioselective cascade Michael-alkylation reactions and the preparation and reactivity with isocyanide of its complexes (Xie, Zu, Li, Wang, & Wang, 2007); (Albertin, Baldan, & Bordignon, 1989). These studies show the versatility of bromomalonaldehyde in synthetic chemistry.

Physical Properties Analysis

The physical properties of bromomalonaldehyde, such as melting points and thermal decomposition, have been explored to understand its stability and applicability in various chemical syntheses (Connolly et al., 2010).

Scientific Research Applications

  • Synthesis and Characterization : Kratky et al. (1992) explored the use of diastereomeric bromal unimers in the synthesis, characterization, and determination of the absolute configuration of tribromoacetaldehyde (Kratky et al., 1992).

  • Molecular Crystalline Networks : Deringer et al. (2014) studied bromomalonic aldehyde (C3H3O2Br) to understand electrostatic interactions in molecular crystalline networks (Deringer et al., 2014).

  • Photo-Organocatalytic Applications : Silvi et al. (2015) utilized bromomalonaldehyde in photo-organocatalytic enantioselective alkylation of aldehydes and enals through direct photoexcitation of enamines (Silvi et al., 2015).

  • DNA Structure Studies : Shurdov and Kiyanov (1983) used Bromoacetaldehyde (BAA), a related compound, to study the secondary structure of DNA in bacteriophage λ particles (Shurdov & Kiyanov, 1983).

  • Synthesis of Imidazolecarboxaldehydes : Connolly et al. (2010) reported that enol ethers derived from 2-bromomalonaldehyde are useful intermediates for preparing functionalized imidazolecarboxaldehydes (Connolly et al., 2010).

  • Photoremovable Protecting Group : Lu et al. (2003) found bromomalonaldehyde can act as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions (Lu et al., 2003).

  • Antimalarial Activity : Venugopalan et al. (1995) discovered that bromomalonaldehyde derivatives have antimalarial activity comparable to arteether and are active against chloroquine-resistant strains of Plasmodium berghei (Venugopalan et al., 1995).

  • Infrared Spectroscopy : George and Mansell (1968) provided insights into the anions of bromomalonaldehyde using infrared spectra, showing evidence for s-trans conformations with C2v symmetry (George & Mansell, 1968).

  • Metal Complexes Synthesis : Albertin et al. (1989) synthesized bromomalonaldehyde complexes with metals like iron, cobalt, nickel, and copper, demonstrating its reactivity with metal(II) chlorides (Albertin et al., 1989).

Safety And Hazards

Bromomalonaldehyde is harmful if swallowed and causes serious eye damage . It may cause respiratory irritation . Safety measures include avoiding inhalation of dust, avoiding substance contact, ensuring adequate ventilation, and wearing suitable personal protective equipment .

Future Directions

While the specific future directions for Bromomalonaldehyde are not mentioned in the retrieved sources, it is worth noting that compounds like Bromomalonaldehyde are of interest in various fields such as the synthesis of heterocyclic compounds .

properties

IUPAC Name

2-bromopropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO2/c4-3(1-5)2-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURMYNZXHKLDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174690
Record name Bromomalonaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromomalonaldehyde

CAS RN

2065-75-0
Record name 2-Bromopropanedial
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromomalonaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromomalonaldehyde
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Record name 2-bromomalonaldehyde
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Record name Propanedial, 2-bromo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
S Trofimenko - The Journal of Organic Chemistry, 1963 - ACS Publications
… The bromomalonaldehyde radical gave no evidence of coupling in any of the … (or bromomalonaldehyde radical) is its tendency to revert to the aromaticity of bromomalonaldehyde …
Number of citations: 66 pubs.acs.org
S Mikkola, N Koissi, K Ketomäki… - European Journal of …, 2000 - Wiley Online Library
… The suggestion is, however, based only on product analysis and the fact that secondary amines are known to accelerate the cleavage of bromomalonaldehyde to bromoacetaldehyde …
V Nair, RJ Offerman, GA Turner - The Journal of Organic …, 1984 - ACS Publications
Bromomalonaldehyde (BMDA), prepared by brominationof malonaldehyde with elemental bromine, has been employed to modify a number of nucleic acid bases. These reactions …
Number of citations: 30 pubs.acs.org
TJ Connolly, MW Disharoon, V Dragan… - … Process Research & …, 2010 - ACS Publications
… Enol ethers derived from 2-bromomalonaldehyde are useful … Recent work in our group required that bromomalonaldehyde be … 2-Bromomalonaldehyde was converted into several enol …
Number of citations: 4 pubs.acs.org
A Trivella, S Coussan, T Chiavassa - Synthetic Communications®, 2008 - Taylor & Francis
Pure malonaldehyde is obtained by organic synthesis. In the first step, malonaldehyde sodium salt is obtained by 1,1,3,3-tetramethoxypropane acidic hydrolysis and purified by …
Number of citations: 13 www.tandfonline.com
WO George, VG Mansell - Spectrochimica Acta Part A: Molecular …, 1968 - Elsevier
The infra-red spectra (4000-400 cm −1 ) of the malonaldehyde and bromomalonaldehyde anions and bromomalonaldehyde are reported for the solid state and in solutions. …
Number of citations: 26 www.sciencedirect.com
L Kronberg, D Asplund, J Mäki… - Chemical research in …, 1996 - ACS Publications
… When bromomalonaldehyde was reacted with adenosine in DMF, εA and εcA, but not M Br A, were obtained. It is likely, that the first step in production of εcA is formation of a …
Number of citations: 31 pubs.acs.org
M Bortoluzzi, D Battistel, S Roppa, S Daniele… - Dalton …, 2014 - pubs.rsc.org
… The coordination chemistry of β-dialdehydes such as malonaldehyde, bromomalonaldehyde and … The conjugate base of bromomalonaldehyde (BrMA) has been used in the past for the …
Number of citations: 9 pubs.rsc.org
G Albertin, D Baldan, E Bordignon - Journal of organometallic chemistry, 1989 - Elsevier
… studied the reactions of metal(H) chlorides with bromomalonaldehyde, … studies on the chelating properties of bromomalonaldehyde, … We studied the reaction of the bromomalonaldehyde …
Number of citations: 5 www.sciencedirect.com
M Challa, BC Yallur, MR Ambika… - Advanced Materials …, 2022 - Trans Tech Publ
… Preparation of 2-bromomalonaldehyde: Starting material 2-bromomalonaldehyde was prepared using the procedure given in literature [63]. To 100 ml of aqueous solution, 1, 1, 3, 3…
Number of citations: 8 www.scientific.net

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